molecular formula C12H16N2 B1672102 Ipidacrine CAS No. 62732-44-9

Ipidacrine

Cat. No.: B1672102
CAS No.: 62732-44-9
M. Wt: 188.27 g/mol
InChI Key: YLUSMKAJIQOXPV-UHFFFAOYSA-N
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Description

Ipidacrine, also known as 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine, is a reversible acetylcholinesterase inhibitor. It was first synthesized by the National Research Center for Biologically Active Compounds in the Russian Federation. This compound is a modification of the older drug tacrine (Cognex) and is used in the treatment of memory disorders of different origins .

Biochemical Analysis

Biochemical Properties

Ipidacrine plays a significant role in biochemical reactions. It directly stimulates impulse transmission in the central nervous system and neuromuscular synapses by blocking membrane potassium channels . This compound enhances not only choline, but also adrenaline, serotonin, histamine, and oxytocin effects on smooth muscle .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by stimulating impulse transmission in the central nervous system and neuromuscular synapses . This stimulation is achieved by blocking membrane potassium channels, which in turn enhances the effects of several biomolecules on smooth muscle .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a reversible acetylcholinesterase inhibitor . By blocking membrane potassium channels, it directly stimulates impulse transmission in the central nervous system and neuromuscular synapses . This action enhances the effects of several biomolecules, including choline, adrenaline, serotonin, histamine, and oxytocin, on smooth muscle .

Temporal Effects in Laboratory Settings

It is known that this compound is a reversible acetylcholinesterase inhibitor, suggesting that its effects may be temporary and dependent on the presence of the drug .

Dosage Effects in Animal Models

It is known that this compound rapidly enters the brain and improves scopolamine-induced amnesia in rats during the Morris water maze task .

Metabolic Pathways

As a reversible acetylcholinesterase inhibitor, this compound likely interacts with enzymes involved in the breakdown of acetylcholine .

Transport and Distribution

Given its role as a reversible acetylcholinesterase inhibitor, it is likely that this compound is transported to sites where acetylcholine is present .

Subcellular Localization

Given its role in blocking membrane potassium channels, it is likely that this compound is localized to the cell membrane where these channels are present .

Preparation Methods

The synthesis of ipidacrine involves the reaction of diphosphorus pentaoxide with a trialkyl phosphate and a hydroxyl compound in a hydrocarbon solvent to prepare a polyphosphoric ester. This ester is then used in the condensation of 2-amino-1-cyclopentene-1-carbonitrile with cyclohexanone through dehydration . The industrial production method involves heating 2-amino-1-cyclopentene-1-carbonitrile and cyclohexanone under reflux with polyphosphoric acid in dry benzene to obtain this compound. Hydrogen chloride gas is then passed through the ethanol solution of the resultant reaction mixture to yield this compound hydrochloride hydrate .

Chemical Reactions Analysis

Ipidacrine undergoes various chemical reactions, including:

Common reagents used in these reactions include polyphosphoric acid, trialkyl phosphate, and various alkylating agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

Ipidacrine has a wide range of scientific research applications:

Comparison with Similar Compounds

Ipidacrine is similar to other acetylcholinesterase inhibitors, such as:

This compound’s uniqueness lies in its dual mechanism of action, combining potassium channel blockade with acetylcholinesterase inhibition, which provides a broader range of therapeutic effects .

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-7H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUSMKAJIQOXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048299
Record name Ipidacrine
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Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62732-44-9
Record name Ipidacrine
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URL https://commonchemistry.cas.org/detail?cas_rn=62732-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ipidacrine [INN]
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Record name Ipidacrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13668
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Record name Ipidacrine
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Record name 62732-44-9
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Record name IPIDACRINE
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Synthesis routes and methods

Procedure details

As a synthetic process for ipidacrine hydrochloride hydrate, 2-amino-1-cyclopentene-1-carbonitrile (or 1-amino-2-cyanocyclopentene-1) and cyclohexanone are first heated under reflux with polyphosphoric acid in dry benzene to obtain ipidacrine (i.e., 9-amino-2,3,5,6,7,8-hexahydro-lH-cyclopenta[b]quinoline) and hydrogen chloride gas is then passed through the ethanol solution of the resultant reaction mixture to yield ipidacrine hydrochloride hydrate (i.e., 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta [b]quinoline-hydrochloride hydrate) has been reported (for example, see JP-B (Kokoku)-63-35611). Further, it is described that ipidacrine is obtained even if reacting 5,5-pentamethylen-7-oxo-1,2,3,4,6,7-hexahydrocyclopenta [d]pyrimidine obtained as a byproduct in the above reaction with phosphorus oxychloride in toluene (for example, see JP-B (Kokoku)-3-54922).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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